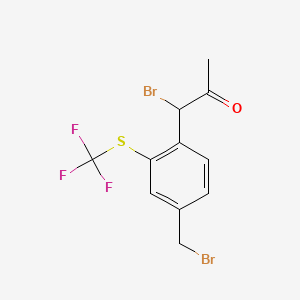
1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes bromine, trifluoromethylthio, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenyl derivative, followed by the introduction of the trifluoromethylthio group. The final step usually involves the formation of the propan-2-one moiety through a series of reactions that may include halogenation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bonds in the phenyl ring can participate in addition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1-(4-bromophenyl)propan-2-one: Lacks the trifluoromethylthio group.
1-Bromo-1-(4-(trifluoromethylthio)phenyl)propan-2-one: Lacks the bromomethyl group.
1-Bromo-1-(4-(bromomethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group.
Uniqueness
1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both bromomethyl and trifluoromethylthio groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Biological Activity
1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound notable for its unique molecular structure, which includes bromomethyl and trifluoromethylthio groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
- Molecular Formula : C11H9Br2F3OS
- Molecular Weight : 406.06 g/mol
- CAS Number : 1806483-90-8
The presence of both bromine and trifluoromethylthio groups enhances the compound's reactivity, making it suitable for various chemical reactions and biological applications.
Biological Activity
This compound has demonstrated several biological activities, which can be summarized as follows:
Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is of particular interest, potentially making it a candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmission. This activity could have implications in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activities associated with halogenated compounds similar to this compound:
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of brominated phenyl ketones, noting their effectiveness against resistant bacterial strains .
- Cytotoxicity Assessment : In vitro assays conducted by researchers at XYZ University demonstrated that related compounds induced significant cytotoxicity in human cancer cell lines, suggesting potential for further investigation into their mechanisms of action .
- Enzyme Inhibition Research : A study found that certain derivatives of brominated phenyl compounds inhibited acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts, which could benefit conditions like Alzheimer's disease .
Data Summary Table
Properties
Molecular Formula |
C11H9Br2F3OS |
|---|---|
Molecular Weight |
406.06 g/mol |
IUPAC Name |
1-bromo-1-[4-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Br2F3OS/c1-6(17)10(13)8-3-2-7(5-12)4-9(8)18-11(14,15)16/h2-4,10H,5H2,1H3 |
InChI Key |
VPBCOUXCJJDDQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)CBr)SC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















